4-Methyl-5,6-dihydropyrrolo[3,4-b]pyridin-7-one
Description
Properties
IUPAC Name |
4-methyl-5,6-dihydropyrrolo[3,4-b]pyridin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-5-2-3-9-7-6(5)4-10-8(7)11/h2-3H,4H2,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXJSAINNIPKPEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CNC(=O)C2=NC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-5,6-dihydropyrrolo[3,4-b]pyridin-7-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, starting from a suitable pyridine derivative, the compound can be synthesized via intramolecular cyclization reactions. The reaction conditions typically involve the use of strong acids or bases as catalysts, along with elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-5,6-dihydropyrrolo[3,4-b]pyridin-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methyl group and other positions on the pyrrole and pyridine rings can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents, nucleophiles, and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
4-Methyl-5,6-dihydropyrrolo[3,4-b]pyridin-7-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Methyl-5,6-dihydropyrrolo[3,4-b]pyridin-7-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Lipophilicity : Methyl and ethyl substituents increase logP, favoring CNS penetration (e.g., zopiclone’s methylpiperazine group) .
- Reactivity : Bromine at position 4 () enables Suzuki-Miyaura cross-coupling for further functionalization .
- Conformational Effects : Ethyl at position 6 () may induce steric strain, altering binding to biological targets.
Table 3: Pharmacological Profiles (Selected Derivatives)
Structure-Activity Relationships (SAR) :
- Methoxy Groups : 3-Methoxy substitution () enhances cytotoxicity against cancer cells by improving membrane interaction .
Biological Activity
4-Methyl-5,6-dihydropyrrolo[3,4-b]pyridin-7-one (CAS Number: 2287340-98-9) is a nitrogen-containing heterocyclic compound belonging to the pyrrolopyridine family. This compound has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. The following sections detail its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 148.16 g/mol. The compound features a pyrrole ring fused to a pyridine ring with a methyl group at the fourth position, which may influence its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₈H₈N₂O |
| Molecular Weight | 148.16 g/mol |
| CAS Number | 2287340-98-9 |
| Structure | Structure |
The primary target of this compound is the M4 muscarinic acetylcholine receptor , where it acts as an allosteric modulator . This interaction suggests potential effects on neurotransmission and could be significant for treating neurological disorders.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, studies have shown that derivatives of pyrrolopyridines can inhibit various bacterial strains effectively .
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. For example, in a study assessing the cytotoxicity against MCF-7 (breast cancer), HCT-116 (colon cancer), and A549 (lung cancer) cell lines, it was found that compounds related to this compound displayed IC50 values significantly lower than standard chemotherapeutics like doxorubicin .
| Cell Line | IC50 (µM) | Comparison to Doxorubicin |
|---|---|---|
| MCF-7 | 2.39 | More effective |
| HCT-116 | 2.90 | More effective |
| A549 | 3.81 | More effective |
Hypolipidemic Activity
In animal models, particularly hyperlipidemic rats, derivatives of this compound have shown promising hypolipidemic effects. For example, certain derivatives were reported to lower total cholesterol levels by up to 19.45%, outperforming standard treatments like gemfibrozil .
Case Studies and Research Findings
- Study on Antimicrobial Effects : A study published in MDPI evaluated various pyrrole derivatives for antimicrobial activity against common pathogens. The results indicated that specific modifications in the structure enhanced efficacy against Gram-positive bacteria .
- Cytotoxicity Evaluation : In a comparative study involving multiple compounds from the pyrrolopyridine family, it was found that modifications at the methyl group position significantly influenced anticancer activity against MCF-7 cells .
- Hypolipidemic Research : A recent investigation into the hypolipidemic effects of pyrrolopyridine derivatives revealed significant reductions in triglycerides and cholesterol levels in treated rats compared to control groups .
Q & A
Q. What synthetic methodologies are commonly employed to prepare 4-Methyl-5,6-dihydropyrrolo[3,4-b]pyridin-7-one derivatives, and what reaction conditions are critical for success?
The Ugi three-component reaction (Ugi-3CR) and Ugi–Zhu reaction are widely used for synthesizing pyrrolo[3,4-b]pyridinone derivatives. Key conditions include:
- Catalysts : Scandium triflate (Sc(OTf)₃) or ytterbium triflate (Yb(OTf)₃) for activating imine intermediates .
- Solvents : Toluene or benzene (PhH) at reflux temperatures .
- Reactants : Substituted amines, aldehydes, isocyanides, and maleic anhydride as a carbonyl source. For example, 3-piperidinemethylamine and 4-pyridinecarboxaldehyde yield derivatives with regioselective control .
- Yields : Range from 20% to 92%, depending on substituent steric effects and catalyst efficiency .
Q. Which analytical techniques are essential for confirming the structural integrity of this compound and its derivatives?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are critical for verifying regiochemistry and substituent positions. For example, aromatic protons in 7-(4-chlorophenyl) derivatives show distinct splitting patterns at δ 7.2–7.4 ppm .
- Infrared Spectroscopy (IR) : Confirms carbonyl (C=O) stretches at ~1700 cm⁻¹ and secondary amine bands .
- Thin-Layer Chromatography (TLC) : Rf values (e.g., 0.34–0.51 in ethyl acetate/hexane) monitor reaction progress .
- Melting Point Analysis : Used to assess purity, with reported values ranging from 109°C to 240°C for substituted derivatives .
Q. How do solubility and storage conditions impact experimental reproducibility for this compound?
- Solubility : Derivatives are typically soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly in water. For example, 2-chloro derivatives require DMSO for stock solutions at 10 mM .
- Storage : Stable at 2–8°C in anhydrous conditions to prevent hydrolysis of the lactam ring .
Advanced Research Questions
Q. How can researchers address low yields in multicomponent reactions involving this compound derivatives?
- Catalyst Optimization : Replace Sc(OTf)₃ with Yb(OTf)₃ to improve yields from 20% to >90% in sterically hindered reactions .
- Solvent Screening : Test toluene vs. acetonitrile to balance reaction rate and byproduct formation .
- Temperature Control : Gradual heating (e.g., 80°C to 110°C) minimizes decomposition of thermally sensitive intermediates .
Q. What computational tools can resolve discrepancies in spectroscopic data for novel derivatives?
- Density Functional Theory (DFT) : Predicts ¹³C NMR chemical shifts to validate experimental data. For example, DFT-calculated shifts for 7-(2-bromophenyl) derivatives align with observed values within ±2 ppm .
- Molecular Dynamics Simulations : Model solvent effects on regioselectivity in Ugi reactions .
Q. How can substituent effects on the pyrrolo[3,4-b]pyridinone core be systematically studied for drug discovery?
- SAR Studies : Introduce electron-withdrawing groups (e.g., -Cl, -Br) at the 7-position to enhance binding affinity. For instance, 7-(4-chlorophenyl) derivatives show improved activity in preliminary assays .
- Bioisosteric Replacement : Replace the morpholino group with piperidine or pyrrolidine to modulate pharmacokinetic properties .
Q. What strategies mitigate conflicting data between NMR and X-ray crystallography for structural elucidation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
